molecular formula C12H14N2O B14555239 3-(2-Methyl-1H-indol-1-yl)propanamide CAS No. 61921-85-5

3-(2-Methyl-1H-indol-1-yl)propanamide

Cat. No.: B14555239
CAS No.: 61921-85-5
M. Wt: 202.25 g/mol
InChI Key: SPQJNOJQEHPQAC-UHFFFAOYSA-N
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Description

1H-Indole-1-propanamide, 2-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1H-Indole-1-propanamide, 2-methyl- involves several synthetic routes. One common method is the reaction of indole derivatives with appropriate alkylating agents under specific conditions. For example, the reaction of indole with 2-methyl-2-butene using Grubbs’ second-generation catalyst yields the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1H-Indole-1-propanamide, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole-1-propanamide, 2-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: Research focuses on its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-1-propanamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

1H-Indole-1-propanamide, 2-methyl- can be compared with other indole derivatives such as:

Properties

CAS No.

61921-85-5

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(2-methylindol-1-yl)propanamide

InChI

InChI=1S/C12H14N2O/c1-9-8-10-4-2-3-5-11(10)14(9)7-6-12(13)15/h2-5,8H,6-7H2,1H3,(H2,13,15)

InChI Key

SPQJNOJQEHPQAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)N

Origin of Product

United States

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